Loratadine hydrochloride
Description
Structural Relationship to Second-Generation Antihistamines
Loratadine’s molecular framework derives from azatadine, a tricyclic antidepressant analog, modified through the addition of a carboxymethyl ester moiety. This structural adjustment enhances polarity, reducing blood-brain barrier permeability and minimizing sedation. Comparative studies highlight loratadine’s affinity for peripheral H1 receptors, which is 2–3 times greater than that of its predecessor, azatadine. The hydrochloride salt further improves aqueous solubility, facilitating oral bioavailability and formulation stability.
Key Structural Features:
Evolution from Azatadine Derivatives: Molecular Modifications
The evolution from azatadine to loratadine involved deliberate modifications to address pharmacokinetic limitations:
- Reduced Basicity : The carboxymethyl ester decreases the compound’s basicity (pKa = 5.25), limiting ionization at physiological pH and enhancing membrane permeability.
- Metabolic Stability : Loratadine undergoes hepatic metabolism primarily via CYP3A4 and CYP2D6 to form desloratadine, an active metabolite with prolonged half-life (8–14 hours).
- Solubility Optimization : The hydrochloride salt increases intrinsic solubility to 8.65 × 10⁻⁶ M in aqueous media, critical for rapid absorption.
These modifications collectively reduce CNS penetration by 90% compared to first-generation agents, as demonstrated in radioligand binding assays.
Regulatory Approval Timeline and Global Pharmacopeial Standards
Regulatory Milestones:
- 1993 : FDA approval for prescription use in allergic rhinitis and urticaria.
- 2002 : OTC approval in the U.S. following patent expiration.
- 2013 : Inclusion in the WHO Essential Medicines List (EML) for allergic conditions.
Pharmacopeial Specifications:
Global pharmacopeias enforce stringent quality controls for this compound:
Analytical methods, such as high-performance liquid chromatography (HPLC) with UV detection at 220 nm, ensure compliance with these standards. The Japanese Pharmacopoeia further mandates residual solvent testing for methanol and methylene chloride, reflecting regional manufacturing practices.
Physicochemical and Pharmacokinetic Properties
Acid-Base Behavior and Solubility:
this compound exhibits pH-dependent solubility, with intrinsic solubility (S₀) of 3.82 × 10⁻⁴ M in water at 25°C. In micellar media, anionic surfactants like sodium dodecyl sulfate (SDS) shift its pKa by -2.24 units, enhancing solubility via micelle encapsulation.
Table 2: Physicochemical Properties of this compound
Properties
IUPAC Name |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2.ClH/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20;/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWMKTXPAFUTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444995-23-7 | |
| Record name | Loratadine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444995-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loratadine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444995237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LORATADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTQ46SZY8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Loratadine hydrochloride is a second-generation antihistamine commonly used for the relief of allergic symptoms, particularly in conditions such as allergic rhinitis and chronic urticaria. Its biological activity is characterized by its selective antagonism of peripheral H1 histamine receptors, which plays a crucial role in mediating allergic responses.
Loratadine is well absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes (CYP3A4 and CYP2D6) to form its active metabolite, descarboethoxyloratadine. This metabolite exhibits a higher pharmacological activity than loratadine itself, contributing to its prolonged effects. The pharmacokinetic profile includes:
- Peak Effect : 1-2 hours post-administration.
- Half-Life : Approximately 8 hours, with a range from 3 to 20 hours for loratadine and about 27 hours for descarboethoxyloratadine.
- Protein Binding : 97-99% bound to plasma proteins.
- Excretion : Approximately 40% excreted as conjugated metabolites in urine, with traces of unmetabolized drug present.
Loratadine acts as an inverse agonist at H1 receptors, stabilizing them in an inactive state and thus preventing histamine-mediated symptoms such as itching, sneezing, and nasal congestion .
Efficacy in Clinical Studies
Numerous studies have evaluated the efficacy of loratadine compared to other antihistamines. Below is a summary of key findings:
Anti-Inflammatory Properties
Recent research has highlighted the anti-inflammatory effects of loratadine beyond its antihistaminic activity. A study demonstrated that loratadine effectively suppressed inflammation by targeting the TAK1 signaling pathway, leading to reduced activation of AP-1 transcription factors (c-Jun and c-Fos) involved in inflammatory responses. This suggests that loratadine may have potential therapeutic applications beyond allergy treatment .
Case Studies
An open clinical trial involving 27 cats with allergic dermatitis assessed the efficacy of loratadine. The results indicated that only one cat showed a marked reduction in pruritus, while the others did not exhibit significant improvement. Notably, no adverse side effects were reported during the trial .
Scientific Research Applications
Pharmacological Profile
Mechanism of Action
Loratadine functions as a selective inverse agonist at peripheral histamine H1 receptors. This mechanism leads to a reduction in symptoms associated with histamine release, such as itching and inflammation. Unlike first-generation antihistamines, loratadine does not cross the blood-brain barrier, minimizing sedation and central nervous system effects .
Pharmacokinetics
Loratadine is well-absorbed orally with a peak effect occurring within 1 to 2 hours post-administration. Its biological half-life is approximately 8 hours, while its active metabolite, desloratadine, has a longer half-life of about 27 hours . The drug is primarily metabolized in the liver via the cytochrome P450 enzyme system (CYP3A4 and CYP2D6) and is eliminated through urine and feces .
Management of Allergic Rhinitis
Loratadine is commonly prescribed for allergic rhinitis (hay fever), providing relief from symptoms such as sneezing, runny nose, and itchy eyes. Studies have shown that loratadine effectively reduces total symptom scores in patients with seasonal allergic rhinitis (SAR) when compared to placebo .
Treatment of Urticaria
The drug is also indicated for chronic urticaria (hives), where it alleviates itching and the formation of wheals. Clinical trials have demonstrated significant improvement in symptoms among patients treated with loratadine compared to those receiving placebo .
Emerging Dermatological Uses
Recent research has identified potential anti-melanogenic effects of loratadine. A study indicated that loratadine inhibits melanogenesis in human melanocytes by downregulating key proteins involved in melanin production, suggesting its possible application in dermatological treatments aimed at skin pigmentation disorders .
Comparative Efficacy
A comparative analysis of loratadine with other antihistamines such as fexofenadine revealed that while both are effective, fexofenadine showed superior efficacy in relieving eye symptoms and nasal congestion in patients with SAR . Despite this, loratadine remains a preferred choice due to its favorable side effect profile.
| Antihistamine | Efficacy | Side Effects | Duration of Action |
|---|---|---|---|
| Loratadine | Moderate | Low sedation | 24 hours |
| Fexofenadine | High | Low sedation | 24 hours |
Case Studies
Several clinical trials have assessed the efficacy and safety of loratadine in diverse populations:
- Children with Allergic Rhinitis : A study involving children aged 6-14 years showed significant symptom relief with loratadine compared to first-generation antihistamines like dexchlorpheniramine, which caused sedation .
- Long-term Use : In adults with chronic urticaria, long-term use of loratadine was associated with sustained symptom control without significant adverse effects, reinforcing its safety profile for chronic conditions .
Comparison with Similar Compounds
Loratadine vs. Fexofenadine Hydrochloride
- Efficacy : In seasonal allergic rhinitis (SAR), both loratadine (10 mg/day) and fexofenadine (120 mg/day) significantly reduced symptoms compared to placebo. A 2000 randomized trial found comparable improvements in nasal congestion, sneezing, and quality of life .
- Safety: Fexofenadine demonstrated lower sedation rates (1.2% vs. 1.8%) .
- Pharmacokinetics : Fexofenadine has a shorter half-life (~14 hours) but requires twice-daily dosing for optimal efficacy in some patients, whereas loratadine’s longer half-life supports once-daily use .
Table 1: Key Parameters of Loratadine and Fexofenadine
| Parameter | Loratadine Hydrochloride | Fexofenadine Hydrochloride |
|---|---|---|
| Dose (SAR) | 10 mg/day | 120 mg/day |
| Tmax (hours) | 1–2 | 2–3 |
| Half-life (hours) | 8–14 | 14 |
| Sedation Incidence | 2.5% | 1.2% |
| CYP450 Metabolism | Yes (CYP3A4/2D6) | No |
Loratadine vs. Desloratadine
Desloratadine, the active metabolite of loratadine, exhibits higher H₁ receptor affinity and potency.
Table 2: Loratadine vs. Desloratadine
| Parameter | This compound | Desloratadine |
|---|---|---|
| Dose | 10 mg/day | 5 mg/day |
| Relative Potency | 1x | 2.5–4x |
| CYP450 Metabolism | Yes | No |
| Antiviral Activity | No | Yes (SARS-CoV-2 in vitro) |
Loratadine vs. Hydroxyzine
Loratadine vs. Cetirizine and Azelastine
Loratadine vs. Olopatadine Hydrochloride
In a Chinese randomized trial, olopatadine (5 mg bid) demonstrated non-inferiority to loratadine (10 mg/day) in allergic rhinitis, with comparable efficacy (62.4% vs. 61.5%) and lower adverse events (5.8% vs. 9.2%) .
Preparation Methods
Reaction Sequence and Optimization
This method, detailed in CN112341433A, begins with 2-cyano-3-methylpyridine and proceeds through six stages:
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Ritter Reaction :
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Condensation with m-Chlorobenzyl Chloride :
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The intermediate undergoes alkylation with m-chlorobenzyl chloride in dichloromethane, facilitated by a phase-transfer catalyst.
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Protective Group Removal :
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Grignard Reaction :
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Reaction with methylmagnesium bromide in tetrahydrofuran (THF) forms a tertiary alcohol intermediate.
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Cyclization :
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Von Braun Reaction with Ethyl Chloroformate :
Advantages :
Key Steps and Challenges
Patents WO9838166 and US6093827 describe a route starting from 8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-one:
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McMurry Reaction :
Limitations :
Final Step Optimization
Example 7 in ChemicalBook outlines a high-yield approach:
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Reaction Conditions :
Advantages :
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Simplified workup eliminates column chromatography.
Comparative Analysis of Synthetic Methods
Table 1: Key Parameters of Loratadine Synthesis Routes
Hydrochloride Salt Formation
Acidification Protocol
While the provided sources focus on loratadine base synthesis, the hydrochloride salt is typically formed by:
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Dissolution : Loratadine free base is dissolved in ethanol or isopropanol.
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Acidification : Hydrochloric acid (37% w/w) is added dropwise at 0–5°C to prevent decomposition.
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Crystallization : The mixture is cooled to precipitate loratadine hydrochloride, which is filtered and dried under vacuum.
Critical Parameters :
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Loratadine hydrochloride in pharmaceutical formulations, and how should parameters be optimized?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantification, adhering to USP monographs that specify column type (e.g., C18), mobile phase composition (e.g., acetonitrile-phosphate buffer), and detection wavelength (247 nm) . Calibration curves should be constructed using USP Loratadine Reference Standards to ensure accuracy (linearity range: 80–120% of target concentration). System suitability tests, including resolution and tailing factor checks, are critical for reproducibility .
Q. What in vitro models are appropriate for assessing the antihistaminic activity of this compound?
- Methodological Answer : Histamine H1 receptor-binding assays using transfected HEK-293 cells or isolated guinea pig ileum preparations are standard. For competitive binding studies, use radiolabeled pyrilamine as a tracer and measure displacement via scintillation counting. Ensure negative controls (e.g., cetirizine) and positive controls (e.g., histamine) are included to validate assay specificity .
Q. Which pharmacokinetic parameters are critical in designing bioavailability studies for this compound?
- Methodological Answer : Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC). Cross-over studies in animal models (e.g., Sprague-Dawley rats) should account for fasting state, dose proportionality, and metabolite profiling via LC-MS/MS. Statistical analysis must include confidence intervals for bioequivalence testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported histamine receptor binding affinities of this compound across experimental setups?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, temperature). To address this:
Standardize protocols using USP Reference Standards .
Compare data across multiple models (e.g., cell membranes vs. whole-cell assays).
Validate findings with orthogonal techniques like surface plasmon resonance (SPR) to measure kinetic binding constants (kon/koff) .
Q. What experimental strategies elucidate the antitumor mechanisms of this compound in lung cancer models?
- Methodological Answer : Retrospective cohort analyses (e.g., 4,522-patient studies) can identify survival correlations . Mechanistic validation requires:
- In vitro : RNA-seq to identify apoptosis/ferroptosis pathways (e.g., caspase-3 activation, GPX4 downregulation).
- In vivo : Xenograft models (e.g., A549 cell implants in nude mice) treated with Loratadine (10–50 mg/kg/day) to assess tumor volume and metastasis .
- Controls : Include antihistamines without antitumor activity (e.g., fexofenadine) to isolate histamine-independent effects.
Q. How can mass spectrometry (MS)-based approaches clarify the metabolic pathways of this compound?
- Methodological Answer : Use LC-QTOF-MS to identify phase I (e.g., hydroxylation) and phase II (glucuronidation) metabolites in liver microsomes. Isotopic labeling (e.g., <sup>13</sup>C-Loratadine) aids in tracking metabolic intermediates. Validate findings with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map enzymatic contributions .
Data Presentation and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curve) should calculate EC50/IC50 values. Report goodness-of-fit metrics (R<sup>2</sup> > 0.95) and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Raw data must be archived in repositories like Figshare to ensure transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
